(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide

Description

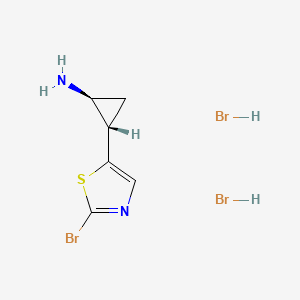

“(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide” (CAS: [2173052-92-9], MFCD30830359) is a brominated thiazole derivative featuring a cyclopropane ring fused to an amine group, stabilized as a dihydrobromide salt. Its structural uniqueness lies in the 2-bromo-1,3-thiazol-5-yl substituent, which confers distinct electronic and steric properties. The compound is listed with 95% purity in commercial catalogs, indicating its utility as a high-grade reagent in organic synthesis or medicinal chemistry research .

Properties

IUPAC Name |

(1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H/t3-,4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYAXIBEMSBNPP-RGVONZFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=C(S2)Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CN=C(S2)Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₅H₈Br₂N₂S

- Molecular Weight : 256.01 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways associated with cancer and infectious diseases.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The thiazole group can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing central nervous system activity.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities.

Biological Activity Overview

Various studies have highlighted the pharmacological potential of this compound:

1. Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to (1S,2S)-Rel exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

2. Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) was reported to be as low as 46.9 µg/mL for some derivatives in the same class as (1S,2S)-Rel.

3. Neuroprotective Effects

A recent study indicated that thiazole-containing compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety in this compound is known for its biological activity, making it a candidate for drug development. Research indicates that compounds containing thiazole rings exhibit various pharmacological properties, including:

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The presence of the bromine atom may enhance this activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anticancer Research

Studies have indicated that certain thiazole derivatives can inhibit cancer cell proliferation. The unique structure of (1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide could potentially interact with specific biological targets involved in tumor growth and metastasis.

Neurological Studies

Compounds similar to (1S,2S)-Rel have been investigated for their neuroprotective effects. Preliminary studies suggest that they may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Polymer Chemistry

The cyclopropane structure can be utilized in polymerization reactions to create novel materials with specific properties. Research into the incorporation of such compounds into polymer matrices is ongoing.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Thiazole Derivatives

Thiazole-based compounds are widely explored for their pharmacological and synthetic relevance. Key structural analogs include:

- 4-(4-Sec-butyl-phenyl)-thiazol-2-ylamine (CAS: [351982-40-6]): This compound replaces the cyclopropane-amine moiety with a phenyl-sec-butyl group at the thiazole-2-position.

- Thiazol-5-ylmethyl carbamate derivatives (e.g., (2S,4S,5S)-4-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate): These feature extended peptidomimetic backbones and ureido substituents, suggesting applications in protease inhibition, contrasting with the simpler scaffold of the target compound, which may serve as a synthetic intermediate .

Cyclopropane-Containing Amines

- (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine (CAS: [56943-00-1]): This compound substitutes the thiazole ring with a tetrazole group and lacks bromination.

Salt Forms and Solubility

The dihydrobromide salt form of the target compound enhances aqueous solubility compared to free bases like (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine , which requires stringent handling due to its reactive amine group .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Utility : The brominated thiazole and cyclopropane groups in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) or serve as a rigid scaffold in drug design, contrasting with phenyl-substituted thiazoles, which prioritize aromatic interactions .

- Solubility and Bioavailability : The dihydrobromide salt form improves pharmacokinetic properties compared to free bases, as seen in its commercial availability for research requiring aqueous solubility .

- Safety Profile : Handling precautions for the target compound (e.g., inhalation/ingestion risks) align with those of other reactive amines, though its salt form may reduce volatility compared to free amines like [56943-00-1] .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.